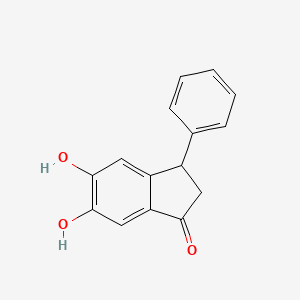
5,6-Dihydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dihydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C15H12O3 It is a derivative of indanone, characterized by the presence of two hydroxyl groups at the 5 and 6 positions, and a phenyl group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-phenylpropanoic acid and resorcinol.
Cyclization: The key step involves the cyclization of 3-phenylpropanoic acid with resorcinol in the presence of a strong acid catalyst, such as sulfuric acid, to form the indanone core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
化学反应分析
Types of Reactions
5,6-Dihydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
5,6-Dihydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 5,6-Dihydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.
Cell Signaling: It can modulate cell signaling pathways, leading to effects such as apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Indanone: The parent compound without hydroxyl or phenyl substitutions.
5,6-Dihydroxyindane: Lacks the phenyl group at the 3 position.
3-Phenylindanone: Lacks the hydroxyl groups at the 5 and 6 positions.
Uniqueness
5,6-Dihydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one is unique due to the combination of hydroxyl and phenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
54131-13-4 |
|---|---|
分子式 |
C15H12O3 |
分子量 |
240.25 g/mol |
IUPAC 名称 |
5,6-dihydroxy-3-phenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C15H12O3/c16-13-6-10(9-4-2-1-3-5-9)11-7-14(17)15(18)8-12(11)13/h1-5,7-8,10,17-18H,6H2 |
InChI 键 |
ICRQEVIEVSCJCM-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=CC(=C(C=C2C1=O)O)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















